molecular formula C₁₁H₂₁NO₆ B1140169 N-Boc-1,5-imino-D-glucitol CAS No. 122371-65-7

N-Boc-1,5-imino-D-glucitol

Cat. No.: B1140169
CAS No.: 122371-65-7
M. Wt: 263.29
InChI Key:
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Description

This compound is primarily used in proteomics research and has applications in the biomedical industry.

Scientific Research Applications

N-Boc-1,5-imino-D-glucitol has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is utilized in the study of enzyme mechanisms and protein interactions. In medicine, it has potential therapeutic applications due to its ability to inhibit certain enzymes. Additionally, it is used in the industry for the development of new drugs and biochemical assays.

Mechanism of Action

The mechanism of action of a piperidine derivative would depend on its structure and the biological target it interacts with . Many piperidine derivatives are active pharmaceutical ingredients and their mechanisms of action are well-studied .

Safety and Hazards

Like all chemicals, piperidine derivatives should be handled with care. They may be harmful if swallowed, inhaled, or come into contact with the skin . Appropriate safety measures should be taken when handling these compounds .

Future Directions

The study of piperidine derivatives is a vibrant field with many potential applications in pharmaceuticals and fine chemicals . Future research may focus on the synthesis of new piperidine derivatives with improved properties, as well as their applications in medicine and other fields .

Preparation Methods

N-Boc-1,5-imino-D-glucitol can be synthesized through various synthetic routes. One common method involves the protection of 1,5-imino-D-glucitol with a tert-butoxycarbonyl (Boc) group. The reaction typically involves the use of Boc anhydride in the presence of a base such as triethylamine. The reaction conditions often include a solvent like dichloromethane and are carried out at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

N-Boc-1,5-imino-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohol derivatives .

Comparison with Similar Compounds

N-Boc-1,5-imino-D-glucitol can be compared with other similar compounds, such as 1-deoxynojirimycin and its derivatives. These compounds share a similar structure and mechanism of action but may differ in their potency and specificity towards different enzymes . The uniqueness of this compound lies in its specific Boc protection, which can influence its solubility, stability, and reactivity compared to other similar compounds .

Properties

IUPAC Name

tert-butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-11(2,3)18-10(17)12-4-7(14)9(16)8(15)6(12)5-13/h6-9,13-16H,4-5H2,1-3H3/t6?,7?,8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBFXYKSDYOKTK-GEPGNKONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C(C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC([C@H]([C@@H](C1CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50747190
Record name tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122371-65-7
Record name tert-Butyl (3R,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50747190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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